

# Lesogaberan: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025



An objective guide for researchers and drug development professionals on the GABA-B receptor agonist, **Lesogaberan** (AZD3355), detailing its performance in preclinical and clinical settings.

**Lesogaberan** (AZD3355) is a potent and selective agonist of the gamma-aminobutyric acid type B (GABA-B) receptor that was under development by AstraZeneca for the treatment of gastroesophageal reflux disease (GERD).[1] As an alternative to the existing GABA-B agonist baclofen, **Lesogaberan** was designed to have a more favorable side-effect profile, particularly with reduced central nervous system effects.[1][2] This guide provides a comprehensive comparison of the in vitro and in vivo pharmacological effects of **Lesogaberan**, supported by experimental data and detailed methodologies.

# In Vitro Profile: Potent and Selective GABA-B Receptor Agonism

**Lesogaberan** demonstrates high potency and selectivity for the GABA-B receptor in various in vitro assays.



| Parameter               | Value   | Species/System                                                        | Description                                                                                           |
|-------------------------|---------|-----------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------|
| Potency (EC50)          | 8 nM[3] | Human                                                                 | Increased intracellular Ca2+ in CHO cells transfected with human GABAB1a/2 receptors.[3]              |
| 8.6 nM                  | Human   | Agonist activity at human recombinant GABA-B receptors.               |                                                                                                       |
| Binding Affinity (IC50) | 2 nM    | Rat                                                                   | Displaced GABA binding from rat brain membranes.                                                      |
| Binding Affinity (Ki)   | 5.1 nM  | Rat                                                                   | Affinity for rat GABA-B receptors as measured by displacement of [3H]GABA binding in brain membranes. |
| Selectivity             | >600x   | -                                                                     | Greater selectivity for GABA-B over other receptors.                                                  |
| ~275x                   | Rat     | Compared to its<br>affinity for GABA-A<br>receptors (Ki = 1.4<br>μM). |                                                                                                       |
| Other In Vitro Effects  | -       | Human                                                                 | Enhances human islet cell proliferation at concentrations of 3-30 nM.                                 |

# In Vivo Profile: From Preclinical Efficacy to Clinical Challenges



The in vivo effects of **Lesogaberan** have been evaluated in animal models and human clinical trials, primarily focusing on its potential to treat GERD.

**Preclinical Studies** 

| Species          | Dose                                                                                                                                                                                         | Key Findings                                                                                                                        |
|------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------|
| Dog              | 3 mg/kg (intragastric)                                                                                                                                                                       | ~50% inhibition of transient lower esophageal sphincter relaxations (TLESRs).                                                       |
| 7 μmol/kg (oral) | Significantly reduced the number of reflux episodes (4.6 vs 10.7 for control) and acid exposure time (23.6 min vs 51.2 min for control) over 24 hours, with comparable efficacy to baclofen. |                                                                                                                                     |
| Rat              | 7 μmol/kg                                                                                                                                                                                    | High oral bioavailability (100%).                                                                                                   |
| -                | Showed dose-dependent diuretic effect, decreased body weight, and decreased food consumption.                                                                                                |                                                                                                                                     |
| Mouse            | -                                                                                                                                                                                            | In a model of non-alcoholic steatohepatitis (NASH), Lesogaberan significantly improved histology and profibrogenic gene expression. |

## **Clinical Studies in Humans**



| Population                                   | Dose                                        | Key Findings                                                                                                                                                                                          |
|----------------------------------------------|---------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Healthy Volunteers                           | 0.8 mg/kg                                   | 36% reduction in TLESRs. Increased lower esophageal sphincter (LES) pressure by 39%.                                                                                                                  |
| GERD Patients                                | 65 mg BID (add-on to PPI)                   | Reduced the number of TLESRs by 25%. Increased LES pressure by 28%. Reduced the number of reflux episodes by 47% post- prandially.                                                                    |
| GERD Patients (partially responsive to PPIs) | 60, 120, 180, 240 mg BID<br>(add-on to PPI) | Statistically significant improvement in symptoms only at the highest dose (240 mg BID), with a 26.2% response rate compared to 17.9% for placebo. The absolute increases in response rates were low. |
| Patients with Refractory<br>Chronic Cough    | 120 mg MR BID                               | Reduced cough counts by 26% (not statistically significant). Significantly improved cough responses to capsaicin and reduced the number of cough bouts.                                               |

Despite promising initial results in reducing the physiological markers of reflux, **Lesogaberan**'s development for GERD was halted due to its marginal efficacy in improving patient-reported symptoms in larger clinical trials.

## Experimental Protocols In Vitro Assay for GABA-B Receptor Potency



Objective: To determine the potency (EC50) of **Lesogaberan** in activating the human GABA-B receptor.

#### Methodology:

- Cell Line: Chinese Hamster Ovary (CHO) cells stably co-transfected with the human GABA-B1a and GABA-B2 receptor subunits.
- Assay Principle: The activation of the G-protein coupled GABA-B receptor leads to an
  increase in intracellular calcium concentration ([Ca2+]i). This change is measured using a
  calcium-sensitive fluorescent dye.
- Procedure:
  - Cells are plated in a multi-well format and loaded with a fluorescent calcium indicator (e.g., Fluo-4 AM).
  - A baseline fluorescence reading is taken.
  - Lesogaberan is added at various concentrations.
  - The change in fluorescence intensity, corresponding to the increase in [Ca2+]i, is measured over time using a fluorometric imaging plate reader (FLIPR).
  - The EC50 value, the concentration of **Lesogaberan** that elicits 50% of the maximal response, is calculated from the concentration-response curve.

### In Vivo Assessment of TLESRs in Dogs

Objective: To evaluate the effect of **Lesogaberan** on the frequency of transient lower esophageal sphincter relaxations (TLESRs).

#### Methodology:

- Animal Model: Esophagostomized dogs equipped with a gastric fistula.
- Instrumentation: A sleeve catheter is positioned across the lower esophageal sphincter (LES)
   to continuously monitor its pressure. A pH electrode is placed in the esophagus to detect



reflux events.

#### Procedure:

- Following a fasting period, a baseline recording of LES pressure and esophageal pH is obtained.
- A meal is administered to induce TLESRs.
- **Lesogaberan** or vehicle is administered, often directly into the stomach via the fistula.
- LES pressure and esophageal pH are monitored for several hours post-dosing.
- TLESRs are identified as abrupt drops in LES pressure to the level of gastric pressure, lasting for more than one second, and not associated with swallowing.
- The number of TLESRs per hour is calculated and compared between the Lesogaberan and vehicle treatment groups.

## Visualizing the Mechanism and Workflow GABA-B Receptor Signaling Pathway



Click to download full resolution via product page

Caption: GABA-B receptor activation by Lesogaberan.



### **Clinical Trial Workflow for GERD**



Click to download full resolution via product page



Caption: A typical workflow for a GERD clinical trial.

## **Safety and Tolerability**

In clinical trials, **Lesogaberan** was generally well-tolerated. The most common adverse events reported were headache and paresthesia (a transient tingling or numbness sensation). The occurrence of paresthesia was found to be related to the rate of drug absorption and could be minimized with modified-release formulations. Of note, reversible elevations in alanine transaminase (ALT) levels were observed in a small number of patients receiving **Lesogaberan**, suggesting a potential for liver enzyme elevation.

### Conclusion

**Lesogaberan** is a potent and selective GABA-B receptor agonist that demonstrated clear in vitro activity and preclinical in vivo efficacy in reducing the key pathophysiological mechanisms of GERD, namely transient lower esophageal sphincter relaxations. However, this physiological effect did not translate into a clinically meaningful improvement of symptoms for the majority of GERD patients who are only partially responsive to proton pump inhibitors. While its development for GERD has been discontinued, the journey of **Lesogaberan** provides valuable insights into the complexities of translating pharmacological activity into clinical benefit for multifactorial conditions like GERD. Furthermore, its peripheral action and distinct safety profile compared to baclofen may warrant investigation in other therapeutic areas where GABA-B agonism is a relevant mechanism.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Lesogaberan Wikipedia [en.wikipedia.org]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. Lesogaberan (AZD3355) [openinnovation.astrazeneca.com]



• To cite this document: BenchChem. [Lesogaberan: A Comparative Analysis of In Vitro and In Vivo Efficacy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674770#comparing-the-in-vitro-and-in-vivo-effects-of-lesogaberan]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com